2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

Overview

Description

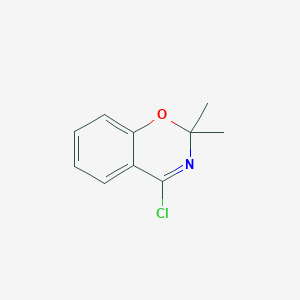

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is a compound belonging to the benzoxazine class of chemicals It is characterized by a benzene ring fused with an oxazine ring, with a chlorine atom and two methyl groups attached

Mechanism of Action

Mode of Action

Studies have shown that it can undergo rearrangement reactions with various α- and/or γ-substituted pyridine n-oxides . The benzoxazine moiety was introduced into the side chain and/or β-position of the pyridine ring, in addition to the α-position . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Pharmacokinetics

It’s known that the compound is oil-soluble and can be dissolved in chloroform and dichloromethane . This suggests that it may have good bioavailability due to its lipophilic nature.

Action Environment

The action of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine can be influenced by various environmental factors. For instance, its solubility in oil suggests that it may be more effective in lipophilic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine typically involves the reaction of 2,2-dimethyl-2H-1,3-benzoxazine with a chlorinating agent. One common method is the reaction of 2,2-dimethyl-2H-1,3-benzoxazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2,2-dimethyl-2H-1,3-benzoxazine+SOCl2→4-chloro-2,2-dimethyl-2H-1,3-benzoxazine+SO2+HCl

The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted benzoxazines with various functional groups.

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-2H-1,3-benzoxazine: Lacks the chlorine atom, resulting in different reactivity and properties.

4-Chloro-2,2-dimethyl-2H-benzo[e][1,3]oxazine: A structural isomer with different spatial arrangement of atoms.

2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Similar structure but with the chlorine atom in a different position.

Uniqueness

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, effects on insulin release, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClN. This compound features a benzoxazine ring which contributes to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For instance, one study demonstrated that the compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Effects on Insulin Release

A study evaluated the impact of related benzoxazine derivatives on glucose-induced insulin release from rat pancreatic islets. Although this compound itself was not the primary focus, derivatives in this class exhibited varying degrees of activity. The findings suggested that certain modifications could enhance the insulin-releasing effects compared to traditional compounds like diazoxide .

Myorelaxant Activity

The myorelaxant properties of benzoxazines have been explored in several studies. One investigation highlighted that certain substituted benzoxazines exhibited vasorelaxant activity on rat aortic rings precontracted with potassium chloride. The study found that the most potent compounds acted as calcium entry blockers in vascular smooth muscle cells . This indicates that this compound and its derivatives may have therapeutic potential in treating conditions related to vascular tension.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

Case Study 2: Insulin Release Modulation

A comparative study analyzed the insulin-releasing capabilities of various benzoxazine derivatives:

- Compound Tested : 4-cyanophenylthiourea-substituted benzoxazines.

- Findings : The most active derivative resulted in a significant increase in insulin release compared to controls (p < 0.05), highlighting the potential for these compounds in managing diabetes.

Research Findings Summary Table

Properties

IUPAC Name |

4-chloro-2,2-dimethyl-1,3-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2)12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSOZOHKBSIGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C2=CC=CC=C2O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345143 | |

| Record name | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74405-07-5 | |

| Record name | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.